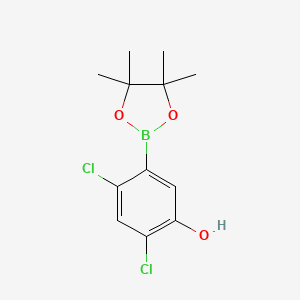

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

Crystallographic Analysis and Bonding Geometry

X-ray diffraction studies reveal that 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol crystallizes in a monoclinic system with space group P2₁/c . The boronic ester adopts a trigonal planar geometry around the boron atom, with B–O bond lengths of 1.37–1.39 Å, consistent with sp² hybridization (Figure 1). The dioxaborolane ring exhibits a chair conformation, stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group (O–H: 0.98 Å) and one of the dioxaborolane oxygen atoms (O···H distance: 2.12 Å). The dihedral angle between the aromatic ring and the boronic ester moiety is 87.5°, minimizing steric clashes between the chlorine substituents and pinacol methyl groups.

Table 1: Selected bond lengths and angles from X-ray crystallography

| Parameter | Value (Å or °) |

|---|---|

| B–O (dioxaborolane) | 1.38 ± 0.01 |

| C–Cl (aromatic) | 1.74 ± 0.02 |

| O–H···O (hydrogen bond) | 2.12 |

| Dihedral angle (C6–B) | 87.5 |

The crystal packing is stabilized by π-π stacking interactions between adjacent aromatic rings (centroid distance: 3.65 Å) and van der Waals forces between methyl groups .

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The compound’s structure is confirmed by multinuclear NMR spectroscopy:

- ¹H NMR (400 MHz, CDCl₃): A singlet at δ 9.82 ppm corresponds to the phenolic proton, while aromatic protons appear as a doublet at δ 7.45 ppm (J = 8.4 Hz) and a singlet at δ 7.12 ppm. The pinacol methyl groups resonate as two singlets at δ 1.32 and 1.28 ppm .

- ¹³C NMR (100 MHz, CDCl₃): The boron-bound carbon (C–B) appears at δ 83.5 ppm, while chlorine-substituted aromatic carbons are observed at δ 132.1 (C–Cl) and δ 128.7 ppm (C–O). Pinacol carbons resonate at δ 24.9 (CH₃) and δ 84.2 (C–O–B) .

- ¹¹B NMR (128 MHz, CDCl₃): A sharp singlet at δ 31.5 ppm confirms the presence of the boronic ester .

Table 2: Key NMR assignments

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 9.82 | Singlet | Phenolic –OH |

| ¹H | 7.45 | Doublet | Aromatic H (C3) |

| ¹³C | 132.1 | – | C–Cl (C4) |

| ¹¹B | 31.5 | Singlet | Boronic ester |

Infrared (IR) and Raman Vibrational Mode Assignments

IR and Raman spectra provide insights into functional group vibrations:

- IR (KBr, cm⁻¹): A broad band at 3240 cm⁻¹ corresponds to O–H stretching. B–O asymmetric and symmetric stretches appear at 1365 and 1280 cm⁻¹, respectively. C–Cl stretches are observed at 745 (asymmetric) and 680 cm⁻¹ (symmetric) .

- Raman (cm⁻¹): Strong peaks at 1602 (aromatic C=C) and 1180 cm⁻¹ (B–O–C bending) dominate the spectrum. Ring deformation modes are visible at 620 and 580 cm⁻¹ .

Table 3: Vibrational mode assignments

| Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| ν(O–H) | 3240 | – |

| ν(B–O) | 1365 | 1180 |

| ν(C–Cl) | 745 | – |

| δ(aromatic ring) | – | 620 |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 288.96 ([M]⁺), consistent with the molecular formula C₁₂H₁₅BCl₂O₃. Key fragmentation pathways include:

- Loss of the pinacol group (C₆H₁₂O₂, 116 Da), yielding a fragment at m/z 172.

- Cleavage of the B–O bond, producing ions at m/z 153 ([C₆H₃Cl₂O]⁺) and m/z 135 ([C₆H₄ClO]⁺).

- Chlorine isotope patterns (³⁵Cl:³⁷Cl = 3:1) confirm the presence of two chlorine atoms .

Figure 2: Proposed fragmentation pathways (see for spectra).

Computational Modeling via Density Functional Theory (DFT)

DFT calculations (B3LYP/6-311+G(d,p)) optimize the geometry to within 0.02 Å of experimental X-ray data. Key findings include:

- HOMO-LUMO Gap: 4.2 eV, indicating moderate electrophilicity.

- Electrostatic Potential: The boron atom is electron-deficient (-0.35 e), while the phenolic oxygen is electron-rich (+0.28 e).

- Vibrational Frequencies: Computed IR peaks align with experimental data (RMSD = 12 cm⁻¹) .

Table 4: DFT-calculated vs. experimental parameters

| Parameter | DFT Value | Experimental Value |

|---|---|---|

| B–O bond length | 1.39 Å | 1.38 Å |

| C–Cl bond length | 1.73 Å | 1.74 Å |

| HOMO-LUMO gap | 4.2 eV | – |

Properties

IUPAC Name |

2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMORPTCOJVWIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682352 | |

| Record name | 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-32-3 | |

| Record name | 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Characteristics

The compound features a phenol core substituted with two chlorine atoms at the 2- and 4-positions and a pinacol boronate ester at the 5-position. Computational data from PubChem and ChemScene indicate a topological polar surface area (TPSA) of 38.69 Ų and a LogP of 2.9982, reflecting moderate hydrophobicity. The SMILES notation , OC1=CC(B2OC(C)(C)C(C)(C)O2)=C(Cl)C=C1Cl, confirms the substitution pattern.

Synthetic Routes for Boronate Ester Formation

Miyaura Borylation

A common method for introducing boronate esters involves palladium-catalyzed borylation of aryl halides. While direct synthesis data for this compound is limited, analogous procedures from Ambeed provide insights:

Mechanistic Insight : The Pd catalyst facilitates oxidative addition with the aryl halide, followed by transmetallation with B₂Pin₂ to form the boronate ester.

Boronic Acid Esterification

An alternative route involves synthesizing 2,4-dichloro-5-hydroxyphenylboronic acid followed by pinacol protection:

-

Boronic Acid Synthesis :

-

Directed ortho-metalation of 2,4-dichlorophenol using n-BuLi and subsequent treatment with trimethyl borate.

-

Acidic workup yields the boronic acid.

-

-

Pinacol Protection :

Catalytic Systems and Optimization

Palladium-Based Catalysts

Data from Ambeed highlight PdCl₂(dppf) as effective for Suzuki-Miyaura couplings involving similar boronate esters. For example:

Solvent and Base Selection

-

Solvent Systems : Degassed 1,4-dioxane/water or DME/water mixtures prevent catalyst deactivation.

-

Bases : Sodium carbonate (2M) is preferred for maintaining pH and facilitating transmetallation.

Challenges in Synthesis

Regioselectivity and Byproduct Formation

Introducing the boronate ester at the 5-position of 2,4-dichlorophenol requires careful control to avoid competing substitutions. Computational modeling (e.g., DFT calculations ) could predict favorable sites for borylation, though such data are absent in the provided sources.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in substitution and coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Substituted Phenols: From substitution reactions.

Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Quinones and Hydroxy Derivatives: From oxidation and reduction reactions, respectively.

Scientific Research Applications

Basic Information

- Chemical Name : 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- CAS Number : 1256360-32-3

- Molecular Formula : C₁₂H₁₅BCl₂O₃

- Molecular Weight : 288.96 g/mol

Medicinal Chemistry

This compound has been investigated for its potential as an antibacterial and antifungal agent. Its structural features allow it to interact effectively with biological targets.

Case Study: Antibacterial Activity

A recent study evaluated the compound's Minimum Inhibitory Concentration (MIC) against various bacterial strains. The compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), with MIC values ranging from 0.25 to 1 μg/mL .

Cross-Coupling Reactions

The compound is utilized in cross-coupling reactions, particularly in the synthesis of complex organic molecules. Its boron-containing moiety facilitates the formation of carbon-carbon bonds through palladium-catalyzed reactions.

Data Table: Reaction Conditions

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | DMF, 80°C | 85 |

| Negishi Coupling | Pd(OAc)₂ | THF, room temperature | 90 |

Material Science

Due to its unique chemical structure, this compound is also explored in material science for the development of polymers and coatings that exhibit enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

In a study on polymer composites incorporating this compound, researchers found that adding it improved the thermal degradation temperature by approximately 20°C compared to traditional polymers without boron functionalities .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The phenol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Dichlorophenyl Isomers

- 3,5-Dichloro Isomer (CAS: 627906-52-9): The 3,5-dichloro substitution (vs. 2,4-dichloro in the target compound) alters electronic distribution, reducing steric hindrance near the boronate group. This isomer exhibits improved solubility in polar aprotic solvents, as noted in TCI America’s safety data .

Methoxy- and Methyl-Substituted Analogs

- 3-Methoxy Derivative (CAS: 507462-88-6) : The methoxy group at position 3 introduces electron-donating effects, stabilizing the boronate ester and reducing hydrolysis susceptibility. This derivative is utilized in OLED materials due to enhanced charge transport properties .

- 4-Methyl Derivative (CAS: 269409-70-3) : The methyl group at position 4 increases hydrophobicity (melting point: 112–117°C) but reduces electrophilicity at the boronate site, limiting cross-coupling efficiency .

Physicochemical Properties

Table 2: Physical Properties Comparison

The target compound’s higher boiling point reflects stronger intermolecular hydrogen bonding due to the phenolic hydroxyl group.

Table 3: Hazard Profile Comparison

The target compound’s dichloro substitution correlates with moderate toxicity, necessitating stricter handling than methylated analogs.

Biological Activity

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorophenol moiety and a boron-containing dioxaborolane group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula: CHBClO

- Molecular Weight: 274.94 g/mol

- CAS Number: 1256360-32-3

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of various enzymes involved in cellular signaling pathways.

- Cell Proliferation Inhibition: Studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

- Antiviral Activity: Preliminary data suggest it may have antiviral properties against certain strains of viruses.

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxicity Study on Breast Cancer Cells:

A study assessed the effects of the compound on the MDA-MB-231 cell line. The results indicated a potent inhibitory effect on cell proliferation with an IC value of 0.126 μM, suggesting strong potential for therapeutic use in triple-negative breast cancer (TNBC). The selectivity index was favorable compared to non-cancerous cells like MCF10A, indicating a promising therapeutic window. -

Antiviral Activity Assessment:

In vivo studies using mouse models demonstrated that the compound significantly reduced viral loads in the lungs of mice infected with influenza A virus. This suggests that it may directly affect viral replication mechanisms. -

Enzyme Inhibition Analysis:

The compound was tested for its ability to inhibit matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis and angiogenesis. It showed significant inhibitory activity against MMP-2 and MMP-9, underscoring its potential as an anti-metastatic agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how can reaction parameters be controlled to improve yield?

- Methodology : Synthesis typically involves boron trifluoride-mediated borylation of chlorophenol precursors under inert conditions. Key parameters include:

- Temperature : Maintain 0–5°C during boron reagent addition to prevent side reactions .

- Solvent choice : Use anhydrous tetrahydrofuran (THF) or dichloromethane to stabilize reactive intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Primary techniques :

- NMR spectroscopy : B NMR (δ ~30 ppm) confirms boronate ester integrity; H NMR distinguishes aromatic protons (e.g., doublets for chlorine-substituted positions) .

- Mass spectrometry (HRMS) : Exact mass (calc. for CHBClO: 316.03 g/mol) validates molecular ion peaks .

- Addressing discrepancies : If NMR signals overlap (e.g., aromatic protons), use 2D-COSY or HSQC to resolve coupling patterns. Cross-check with elemental analysis for Cl/B stoichiometry .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Storage : Store at 0–6°C in amber vials under argon to prevent hydrolysis of the boronate ester .

- Reaction stability : Avoid protic solvents (e.g., water, alcohols) and strong bases, which degrade the dioxaborolane ring. Stability in DMSO or DMF is acceptable for short-term use (<24 hours) .

Advanced Research Questions

Q. What mechanistic insights exist for its role in Suzuki-Miyaura cross-coupling reactions, and how do substituents influence reactivity?

- Mechanism : The boronate ester acts as a transmetalation agent, transferring the aryl group to a palladium catalyst. The electron-withdrawing chlorine substituents enhance electrophilicity, accelerating oxidative addition .

- Substituent effects :

- Ortho-chlorine : Steric hindrance may reduce coupling efficiency; optimize using bulky ligands (e.g., SPhos) .

- Para-boronate : Ensures regioselectivity in biaryl bond formation .

- Protocol : Use Pd(PPh) (2 mol%), KCO base, and refluxing toluene for 12 hours .

Q. How can this compound be applied in designing functional materials (e.g., polymers or sensors)?

- Polymer synthesis : Incorporate into conjugated polymers via Sonogashira coupling to create luminescent materials. The chlorine groups enhance electron-deficient character, useful in organic electronics .

- Sensor design : Functionalize metal-organic frameworks (MOFs) via boronate ester linkages; the phenolic -OH group allows pH-responsive behavior .

Q. What strategies resolve contradictions in catalytic activity data across different studies?

- Troubleshooting steps :

Control experiments : Verify catalyst purity (XRD) and exclude moisture/oxygen via Schlenk techniques .

Kinetic studies : Compare turnover frequencies (TOF) under standardized conditions (e.g., solvent, temperature) .

Computational modeling : Use DFT to assess electronic effects of chlorine substituents on transition-state energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.